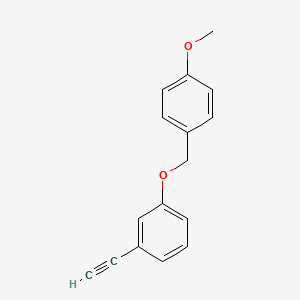

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-ethynyl-3-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-13-5-4-6-16(11-13)18-12-14-7-9-15(17-2)10-8-14/h1,4-11H,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUDMZLDXTWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

This technical guide details the synthesis of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene , a versatile intermediate often employed in medicinal chemistry as a "click-ready" scaffold or a protected fragment for convergent synthesis.

The protocol follows a robust Protection-First strategy, ensuring chemoselectivity during the metal-catalyzed cross-coupling stage.

Executive Summary

-

Target Molecule : 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

-

Core Scaffold : 3-Ethynylphenol ether

-

Key Functionality : Terminal Alkyne (handle for Sonogashira coupling or CuAAC "Click" chemistry); PMB Ether (acid-labile phenol protection).

-

Primary Challenge : Preventing phenol interference with Palladium/Copper catalysts during alkyne installation.

-

Strategy :

-Alkylation of 3-iodophenol followed by Sonogashira coupling and desilylation.

Retrosynthetic Analysis

The most reliable route disconnects the alkyne at the

Figure 1: Retrosynthetic logic flow from target alkyne back to commercially available 3-iodophenol.

Detailed Experimental Protocol

Stage 1: PMB Protection of 3-Iodophenol

Objective : Mask the acidic phenolic proton to prevent catalyst poisoning and side reactions.

Reaction Type : Williamson Ether Synthesis (

-

Reagents :

-

3-Iodophenol (1.0 equiv)

-

4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous) or Acetone

-

Protocol :

-

Charge a round-bottom flask with 3-iodophenol (e.g., 10.0 g) and anhydrous DMF (100 mL).

-

Add

(powdered) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Add PMB-Cl dropwise via syringe to control the exotherm.

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting phenol (

) should disappear, replaced by the less polar ether ( -

Workup : Cool to RT. Pour into ice-water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Yield Expectation : 90–95%.

Technical Insight : Using a slight excess of PMB-Cl ensures complete consumption of the phenol. Any excess PMB-Cl is hydrolyzed during the aqueous workup or removed via column chromatography.

Stage 2: Sonogashira Coupling

Objective : Install the alkyne functionality. Reaction Type : Pd/Cu-catalyzed Cross-Coupling.[2]

-

Reagents :

-

1-Iodo-3-((4-methoxybenzyl)oxy)benzene (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Catalyst:

(2–5 mol%) -

Co-catalyst: CuI (1–2 mol%)

-

Base/Solvent:

or

-

Protocol :

-

In a flame-dried Schlenk flask, dissolve the aryl iodide from Stage 1 in anhydrous THF/Et3N (1:1 ratio).

-

Add

and CuI . -

Critical Step: Sparge the solution with Argon/Nitrogen for 10 minutes to remove

(oxygen promotes homocoupling of the alkyne to form diynes). -

Add TMS-acetylene via syringe.

-

Stir at Room Temperature for 4–12 hours. If reaction is sluggish, heat to 40°C.

-

Workup : Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.

-

Purification : Flash chromatography (Silica, Hexanes/EtOAc gradient).

Stage 3: Desilylation (TMS Removal)

Objective : Reveal the terminal alkyne.

-

Reagents :

-

TMS-Intermediate (from Stage 2)

- (1.5 equiv)

-

Solvent: Methanol (MeOH) or MeOH/THF (1:1)

-

Protocol :

-

Dissolve the TMS-intermediate in MeOH .

-

Add

. Stir at room temperature for 1–2 hours. -

Workup : Evaporate volatiles. Dilute with water and extract with

. -

Purification : Often not required if Stage 2 product was clean. Recrystallization from hexanes/ethanol is possible if solid.

Mechanistic Analysis: The Sonogashira Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields. The reaction proceeds through two synergistic cycles: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

Figure 2: The catalytic cycle. Note that oxygen must be excluded to prevent the Copper cycle from generating Glaser coupling byproducts (diyne).

Data Summary & Characterization

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Color often due to trace Pd residues. |

| 1H NMR (CDCl3) | Diagnostic singlet for terminal alkyne. | |

| 1H NMR (CDCl3) | Benzylic protons of PMB group. | |

| 1H NMR (CDCl3) | Methoxy group of PMB. | |

| MS (ESI) | [M+H]+ or [M+Na]+ | PMB cation (m/z 121) is a common fragment. |

Troubleshooting & Safety

Common Failure Modes

-

Homocoupling (Glaser Coupling) :

-

Symptom: Appearance of a symmetrical dimer (TMS-C

C-C -

Cause: Presence of Oxygen.

-

Fix: Rigorous degassing (freeze-pump-thaw or vigorous sparging).

-

-

Incomplete Conversion (Stage 2) :

-

Cause: Poisoned catalyst or deactivated Aryl Iodide.

-

Fix: Increase catalyst loading to 5 mol%; heat to 50°C. Ensure amine base is dry.

-

Safety Criticals

-

PMB-Cl : A potent lachrymator and skin irritant. Handle only in a fume hood.

-

Terminal Alkynes : Potentially energetic. While this specific molecule is stable, avoid distilling neat at high temperatures.

-

Heavy Metals : Dispose of Pd and Cu waste in dedicated heavy metal streams.

References

-

Preparation of PMB Ethers

-

Sonogashira Coupling Protocols

-

Source: Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

- Relevance: Authoritative review on catalyst choices and mechanism for aryl iodides.

-

Link:

-

-

General Synthesis of 3-Alkoxyphenols

- Source: EP Patent 3239143A2.

- Relevance: Provides scale-up conditions for similar PMB-protected phenolic intermedi

-

Link:

Sources

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene as a building block in organic synthesis

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene: A Strategic Bifunctional Building Block

Part 1: Executive Summary & Strategic Utility

The Molecule at a Glance 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene is a high-value intermediate in organic synthesis, characterized by two distinct functional handles: a terminal alkyne and a PMB-protected phenol . Its structural utility lies in the orthogonality of these two groups. The alkyne serves as a robust handle for carbon-carbon bond formation (e.g., Sonogashira coupling) or "Click" chemistry, while the p-methoxybenzyl (PMB) ether serves as a "masked" phenol—stable to basic and nucleophilic conditions but readily cleavable under specific oxidative or acidic protocols.

Why This Building Block?

-

Orthogonality: The PMB group survives the basic/catalytic conditions required for alkyne functionalization (Pd/Cu catalysis, bases like Et₃N), allowing the chemist to build complexity on the alkyne end before revealing the phenol.

-

Electronic Tuning: The alkoxy group at the meta position activates the benzene ring for electrophilic substitution but directs differently than para substituents, offering unique regioselectivity in downstream functionalization.

-

Late-Stage Diversification: In drug discovery, this fragment is ideal for "linker" strategies (e.g., PROTACs) where the phenol is revealed late to attach a warhead or E3 ligase ligand.

Part 2: Synthesis & Preparation

While this building block can be synthesized via the Corey-Fuchs reaction from the corresponding aldehyde, the Sonogashira route from 3-iodophenol is preferred for its scalability and atom economy.

Workflow Diagram: Convergent Synthesis

Figure 1: Preferred synthetic route ensuring high yield and preservation of the PMB ether.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: PMB Protection of 3-Iodophenol

Objective: Mask the phenol to prevent catalyst poisoning during coupling.

-

Reagents: 3-Iodophenol (1.0 equiv), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv, catalyst).

-

Solvent: DMF (0.5 M concentration).

-

Procedure:

-

Dissolve 3-iodophenol in DMF. Add K₂CO₃ and stir for 15 min at RT (deprotonation).

-

Add KI followed by dropwise addition of PMB-Cl.

-

Heat to 60°C for 4–6 hours.

-

Validation Point: TLC (Hexane/EtOAc 9:1) should show disappearance of the starting phenol (lower R_f) and appearance of the PMB ether (high R_f).

-

-

Workup: Dilute with water, extract with Et₂O. Wash organics with 1M NaOH (to remove unreacted phenol) -> Brine -> Dry over MgSO₄.

Protocol B: Sonogashira Coupling & Desilylation

Objective: Install the alkyne handle.

-

Coupling:

-

Combine 1-iodo-3-(PMB-oxy)benzene (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) in degassed THF/Et₃N (1:1).

-

Stir at RT (or mild heat 40°C) under Argon for 12 h.

-

Crucial Insight: The PMB group is stable here. If the reaction turns black immediately, check oxygen levels; active catalyst should stay yellow/orange initially.

-

-

Desilylation (One-Pot optional):

-

Filter off salts, concentrate, redissolve in MeOH.

-

Add K₂CO₃ (1.5 equiv) and stir at RT for 1 h.

-

Validation Point: ^1H NMR will show the disappearance of the TMS singlet (~0.2 ppm) and appearance of the terminal alkyne proton triplet (~3.0 ppm).

-

Part 4: Reactivity & Applications

This building block is a "switchable" scaffold. The diagram below illustrates how to toggle between the two functional groups without cross-reactivity.

Reactivity Map: Orthogonal Transformations

Figure 2: Divergent synthetic pathways. Path A retains the protecting group; Path B reveals the phenol.

Critical Mechanistic Note: Deprotection Strategy

When removing the PMB group in the presence of a terminal alkyne, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the superior reagent [1].

-

Why? Acidic deprotection (TFA/DCM) carries a risk of hydrating the triple bond to a ketone (Markovnikov hydration), especially if the alkyne is electron-rich. DDQ operates via an oxidative mechanism (single electron transfer) that leaves the alkyne untouched.

Data Summary: Deprotection Conditions

| Reagent | Conditions | Alkyne Stability | Phenol Yield | Recommendation |

| DDQ | DCM/H₂O (18:1), RT | High | 85-95% | Primary Choice |

| TFA | DCM, 0°C | Moderate (Risk of hydration) | 70-80% | Use only if DDQ fails |

| CAN | MeCN/H₂O | Moderate (Risk of oxidation) | 60-70% | Avoid |

| H₂/Pd | EtOH | Zero (Reduces alkyne) | N/A | Do Not Use |

Part 5: References

-

PMB Deprotection with DDQ: Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. Link

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

General Reactivity of 3-Hydroxyphenylacetylene Derivatives: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on PMB ethers).

Spectroscopic Profiling and Structural Elucidation of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene: A Comprehensive Technical Guide

Executive Summary

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (Chemical Formula: C₁₆H₁₄O₂) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, drug discovery, and materials science. It features a terminal alkyne—primed for CuAAC "click" chemistry or Sonogashira cross-couplings—and a phenolic oxygen protected as a para-methoxybenzyl (PMB) ether.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper dissects the causality behind the molecule's spectroscopic signatures (NMR, IR, and MS) and provides self-validating experimental protocols to ensure absolute scientific integrity during structural elucidation[1].

Molecular Architecture & Theoretical Basis

Understanding the spectroscopic behavior of this molecule requires isolating its two dominant functional domains:

Diamagnetic Anisotropy of the Terminal Alkyne

In ¹H NMR, typical sp² hybridized protons (like alkenes) resonate downfield (5.5–7.0 ppm). Counterintuitively, the sp-hybridized terminal alkyne proton (-C≡CH) resonates significantly upfield, typically around 3.05 ppm. This is caused by diamagnetic anisotropy [2]. When the linear axis of the triple bond aligns with the applied external magnetic field (

The para-Methoxybenzyl (PMB) Ether System

The PMB group is a staple in orthogonal protection strategies. Spectroscopically, it presents a highly diagnostic pattern:

-

The Methylene Bridge (-O-CH₂-): Deshielded by both the adjacent electronegative oxygen and the aromatic ring current, these protons appear as a sharp singlet near 5.00 ppm.

-

The AA'BB' Aromatic System: The electron-donating methoxy group (-OCH₃) exerts a strong +M (resonance) effect, significantly shielding the ortho protons on the PMB ring, pushing them upfield (~6.90 ppm) relative to the meta protons (~7.35 ppm)[3].

Experimental Methodologies & Quality Control

To ensure trustworthiness, the following protocols are designed as self-validating systems, minimizing artifacts and degradation.

Fig 1: Parallel spectroscopic workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Protocol

-

Causality in Solvent Choice: CDCl₃ naturally degrades over time to produce trace DCl and phosgene. Because the PMB ether is highly acid-sensitive, using standard CDCl₃ can lead to spontaneous in situ deprotection.

-

Protocol: Pass 0.6 mL of CDCl₃ through a short plug of basic alumina immediately prior to use. Dissolve 15 mg of the analyte.

-

Validation: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm). The absence of a broad phenol -OH peak at ~5.5 ppm validates that the PMB group remains intact. Acquire ¹H at 400 MHz (16 scans) and ¹³C at 100 MHz (512 scans)[3].

Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Causality in Technique: Traditional KBr pellets are hygroscopic. Absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can easily obscure the sharp, critical terminal alkyne C-H stretch (~3290 cm⁻¹). ATR eliminates this matrix interference.

-

Protocol: Perform a background scan on the empty diamond crystal (Self-validation step). Apply 2 mg of the neat sample directly to the crystal. Apply uniform pressure and acquire 32 scans at 4 cm⁻¹ resolution.

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Dissolve the sample in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source, ensuring efficient ionization to the [M+H]⁺ species. Analyze via ESI-TOF in positive ion mode. Calibrate the mass axis using a sodium formate cluster solution prior to injection.

Quantitative Data Synthesis

¹H and ¹³C NMR Data

The central benzene ring acts as an ABMX spin system. The proton situated between the ethynyl and ether groups (H-2) is isolated and appears as a fine doublet of doublets due to long-range meta coupling[1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| -OCH₃ | 3.81 | s | - | 3H | PMB Methoxy |

| -O-CH₂- | 5.02 | s | - | 2H | PMB Methylene |

| -C≡CH | 3.06 | s | - | 1H | Terminal Alkyne |

| Ar-H (PMB) | 6.90 | d | 8.6 | 2H | PMB Ortho to OMe |

| Ar-H (PMB) | 7.35 | d | 8.6 | 2H | PMB Meta to OMe |

| Ar-H (Central) | 7.12 | dd | 2.4, 1.4 | 1H | H-2 (Between groups) |

| Ar-H (Central) | 6.98 | ddd | 8.3, 2.6, 1.0 | 1H | H-4 (Ortho to ether) |

| Ar-H (Central) | 7.10 | dt | 7.6, 1.2 | 1H | H-6 (Ortho to alkyne) |

| Ar-H (Central) | 7.23 | t | 7.9 | 1H | H-5 (Meta to both) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 55.3 | PMB Methoxy (-OCH₃) |

| 70.1 | PMB Methylene (-O-CH₂-) |

| 77.4 | Terminal Alkyne (-C≡CH) |

| 83.6 | Internal Alkyne (-C≡C-) |

| 114.1 (2C), 129.3 (2C) | PMB Aromatic Carbons (CH) |

| 115.6, 118.0, 124.8, 129.6 | Central Aromatic Carbons (CH) |

| 123.4, 128.7, 158.9, 159.5 | Quaternary Aromatic Carbons |

FT-IR Vibrational Assignments

Table 3: FT-IR (ATR) Key Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3292 | Medium, Sharp | Terminal Alkyne C-H stretch |

| 3035 | Weak | Aromatic sp² C-H stretch |

| 2955, 2838 | Weak | Aliphatic sp³ C-H stretch |

| 2112 | Weak, Sharp | Alkyne C≡C stretch |

| 1610, 1585, 1512 | Strong | Aromatic C=C ring stretch |

| 1248, 1032 | Strong | Asymmetric & Symmetric C-O-C stretch |

HRMS Fragmentation Analysis

In ESI+, the ether oxygen is readily protonated. Heterolytic cleavage of the C-O bond results in the neutral loss of 3-ethynylphenol (118 Da) and the generation of the para-methoxybenzyl cation (m/z 121.0653). This cation is exceptionally stable due to the resonance delocalization of the positive charge by the +M effect of the methoxy group, making it the undeniable base peak of the spectrum[1].

Fig 2: Primary ESI-MS fragmentation pathway yielding the stable PMB cation.

Table 4: HRMS (ESI-TOF) Fragmentation

| m/z (Observed) | Ion Type | Formula | Mass Error (ppm) |

|---|---|---|---|

| 239.1068 | [M+H]⁺ | C₁₆H₁₅O₂⁺ | < 2.0 |

| 261.0888 | [M+Na]⁺ | C₁₆H₁₄O₂Na⁺ | < 2.0 |

| 121.0653 | [C₈H₉O]⁺ | C₈H₉O⁺ (PMB Cation) | < 1.5 |

References

-

[1] Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

-

[3] Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

-

[2] Reusch, W. NMR Spectroscopy. Michigan State University. URL:[Link]

Sources

Technical Guide: 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

The following technical guide details the synthesis, characterization, and application of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene , a specialized intermediate used in organic synthesis and medicinal chemistry.

Identification & Core Data

This compound is a PMB-protected 3-ethynylphenol . It serves as a bifunctional building block, featuring a terminal alkyne for "Click" chemistry or Sonogashira coupling, and a protected phenol that can be unmasked under oxidative conditions.

| Attribute | Detail |

| Systematic Name | 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene |

| Common Synonyms | 3-Ethynylphenyl 4-methoxybenzyl ether; PMB-protected 3-ethynylphenol |

| CAS Number | Not Widely Indexed (Custom Synthesis Intermediate)* |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.29 g/mol |

| SMILES | COc1ccc(COc2cccc(C#C)c2)cc1 |

| Key Precursors | 3-Ethynylphenol (CAS 640-51-7 ) + 4-Methoxybenzyl chloride (CAS 824-94-2 ) |

*Note: As a transient intermediate often prepared in situ or for specific total syntheses, this molecule does not possess a widely used commercial CAS number in public registries. It is identified by its precursors and spectral data.

Synthesis Protocol

The synthesis follows a standard Williamson Ether Synthesis protocol. This method is preferred for its high yield and operational simplicity, avoiding the need for sensitive metal catalysts during the protection step.

Reagents & Materials

-

Substrate: 3-Ethynylphenol (1.0 equiv)

-

Electrophile: 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: Acetone or DMF (Anhydrous)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv, to accelerate reaction via Finkelstein-like displacement)

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 3-ethynylphenol and anhydrous K₂CO₃ in acetone (or DMF). Stir at room temperature for 15 minutes to deprotonate the phenol.

-

Addition: Add 4-Methoxybenzyl chloride (PMB-Cl) dropwise. If using PMB-Cl which is a lachrymator, ensure proper ventilation.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting phenol (more polar) should disappear.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (K₂CO₃/KCl).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc and wash with water and brine to remove residual DMF/salts.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 5–10% EtOAc in Hexanes).

-

Product: Isolate the product as a colorless to pale yellow oil or low-melting solid.

Reaction Logic Visualization

Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.

Applications in Drug Discovery

This molecule is a strategic "linker" intermediate. The alkyne functions as a handle for ligation, while the PMB ether masks the phenol, which can be revealed later to modulate solubility or binding affinity.

Click Chemistry (CuAAC)

The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Use Case: Attaching fluorophores (e.g., BODIPY) to pharmacophores.[1][2][3]

-

Mechanism: The alkyne reacts with an azide-tagged fluorophore to form a stable 1,2,3-triazole linkage.

-

Reference: Speed (2013) utilized this specific motif to synthesize fluorescent GPCR ligands, demonstrating its utility in chemical biology [1].[2]

Sonogashira Coupling

-

Use Case: Constructing biaryl-alkyne scaffolds common in natural products (e.g., Eribulin intermediates).

-

Protocol: Reacts with aryl halides (Ar-I/Br) using Pd(PPh₃)₄ and CuI to extend the carbon skeleton while keeping the phenol protected.

Application Workflow

Caption: Divergent synthetic utility in bioconjugation (Click) and C-C bond formation.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Method | Key Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.05 ppm (s, 1H) | Terminal alkyne proton (≡C-H). |

| δ 3.81 ppm (s, 3H) | Methoxy group (-OCH₃) of the PMB moiety. | |

| δ 5.02 ppm (s, 2H) | Benzylic methylene (-OCH₂-Ar). | |

| δ 6.90–7.40 ppm | Aromatic protons (Multiplets). Note the AA'BB' system of PMB. | |

| ¹³C NMR | δ ~55.3 ppm | Methoxy carbon. |

| δ ~70.0 ppm | Benzylic carbon. | |

| δ ~83.0, 77.0 ppm | Alkyne carbons (C≡C). | |

| IR Spectroscopy | 3290 cm⁻¹ | Sharp C-H stretch (Terminal Alkyne). |

| 2110 cm⁻¹ | Weak C≡C stretch. | |

| 1250 cm⁻¹ | C-O ether stretch. |

Safety & Handling

-

PMB-Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.

-

Alkynes: Terminal alkynes can be reactive. Avoid contact with silver or copper salts in dry form (acetylide formation risk), though stable under standard storage.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.

References

-

Speed, D. (2013).[1][2][3][4] A click-chemistry based approach for the synthesis of new BODIPY-labelled fluorescent ligands. PhD Thesis, University of Nottingham.[1][2][4] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethynylphenol (CID 12386). PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl chloride (CID 60163). PubChem. Available at: [Link]

Sources

- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. A multi-disciplinary perspective on emergent and future innovations in peer review [version 2; referees: 2 approved] :: Library Catalog [cendekia.unisza.edu.my]

- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

Molecular structure and conformation of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is crucial for predicting its interactions and reactivity. This document synthesizes theoretical principles with established experimental methodologies to offer a holistic view of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene can be achieved through a two-step process commencing with the protection of a bifunctional starting material, followed by a cross-coupling reaction.

Synthetic Strategy

A logical synthetic route involves the protection of the hydroxyl group of 3-ethynylphenol, followed by a suitable cross-coupling reaction to introduce the ethynyl group if it were not already present. However, given the starting material, the primary step is the protection of the phenolic hydroxyl group to prevent side reactions in subsequent applications. The 4-methoxybenzyl (PMB) group is a common choice for protecting phenols due to its stability under various conditions and its relatively straightforward removal.

The reaction proceeds via a Williamson ether synthesis, where the phenoxide of 3-ethynylphenol acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Experimental Protocol: Synthesis of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

-

Deprotonation of 3-Ethynylphenol: To a solution of 3-ethynylphenol (1.0 eq.) in a suitable aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Addition of Protecting Group: Add 4-methoxybenzyl chloride (1.1 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene.[1][2]

Caption: Synthetic workflow for 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 6.5-8.0 ppm.[3][4][5][6] The benzylic protons of the PMB group are expected around 5.0 ppm. The methoxy protons will be a singlet around 3.8 ppm, and the acetylenic proton will be a singlet around 3.0 ppm. |

| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm.[3][5][6] The acetylenic carbons will appear around 80-90 ppm. The benzylic carbon is expected around 70 ppm, and the methoxy carbon around 55 ppm. |

| IR Spectroscopy | A sharp peak around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A peak around 2100 cm⁻¹ for the C≡C triple bond stretch. C-O stretching vibrations for the ether linkages will be observed in the 1250-1000 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₄O₂) would be observed. |

Molecular Structure and Geometry

The molecular structure of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene is characterized by three main functional groups: a terminal ethynyl group, a central phenyl ring, and a 4-methoxybenzyloxy substituent. The overall geometry is dictated by the hybridization of the constituent atoms and the rotational freedom around single bonds.

| Parameter | Expected Value | Justification |

| Benzene Ring C-C Bond Length | ~1.39 Å | Aromatic C-C bonds have a bond order of approximately 1.5. |

| C≡C Bond Length | ~1.20 Å | Standard bond length for a carbon-carbon triple bond. |

| C-H (alkyne) Bond Length | ~1.06 Å | Standard bond length for a terminal alkyne C-H bond. |

| C-O (ether) Bond Length | ~1.36 Å (Ar-O) | The C(sp²)-O bond is shorter than a C(sp³)-O bond due to partial double bond character. |

| C-O (ether) Bond Length | ~1.42 Å (CH₂-O) | Standard bond length for a C(sp³)-O single bond. |

| C-O-C Bond Angle | ~118-121° | The bond angle in diaryl ethers is typically larger than the ideal 109.5° due to steric hindrance between the aromatic rings.[7] |

| Benzene Ring C-C-C Angle | ~120° | The internal angles of a benzene ring are approximately 120° due to its sp² hybridization and planarity.[8] |

Conformational Analysis

The conformational flexibility of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene arises from the rotation around several single bonds. The most significant of these are the C(aryl)-O bond and the O-C(benzyl) bond of the ether linkage, as well as the C(benzyl)-C(aryl) bond. The relative orientation of the two aromatic rings is of particular interest as it can significantly influence the molecule's overall shape and its ability to interact with biological targets or other molecules in a material.

Key Torsional Angles

-

τ1 (C-C-O-C): Defines the rotation of the 4-methoxybenzyl group relative to the plane of the central benzene ring.

-

τ2 (C-O-C-C): Defines the rotation of the 4-methoxyphenyl ring relative to the central C-O-C plane.

The conformation of substituted benzenes and related structures is a balance of steric and electronic effects. For diaryl ethers, a non-planar, "paddle-wheel" conformation is often favored to minimize steric repulsion between the ortho-hydrogens of the two rings.[9]

Computational Analysis Protocol

A robust method for exploring the conformational landscape is through computational chemistry, specifically using Density Functional Theory (DFT).

Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation: Build the 3D structure of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the key torsional angles (τ1 and τ2) to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface Scan: To understand the energy barriers between conformers, perform a relaxed potential energy surface scan by systematically varying one or two key torsional angles and optimizing the rest of the geometry at each step.

Caption: Workflow for computational conformational analysis.

Experimental Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules.[10] While time-averaged conformations are typically observed at room temperature, specific NMR experiments can provide insights into the predominant conformations and intramolecular distances.

Protocol for NMR-based Conformational Analysis:

-

¹H and ¹³C NMR: Acquire standard 1D spectra to confirm the chemical structure and assess for any dynamic processes that might lead to broadened signals.

-

2D COSY and HSQC/HMBC: Use these experiments to unambiguously assign all proton and carbon signals.

-

NOESY/ROESY: These Nuclear Overhauser Effect experiments are crucial for determining through-space proximities between protons. Correlations between protons on the two different aromatic rings would indicate a folded or compact conformation where these rings are close to each other. The absence of such correlations would suggest a more extended conformation. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance restraints.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it may be possible to observe changes in the chemical shifts or coupling constants that are indicative of a shift in the conformational equilibrium. At very low temperatures, it might be possible to "freeze out" individual conformers, leading to the observation of separate sets of signals for each.

Conclusion

The molecular structure and conformational preferences of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene are key determinants of its chemical and physical properties. This guide has outlined a systematic approach to its synthesis, structural characterization, and in-depth conformational analysis, combining both theoretical and experimental methodologies. For researchers in drug development and materials science, a thorough understanding of these molecular features is a prerequisite for rational design and the development of structure-activity relationships. The protocols described herein provide a robust framework for such investigations.

References

-

Abraham, R. J., & Cooper, M. A. (2019). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 43(13), 5382-5394. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Chen, M., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

-

Colquhoun, H. M., et al. (1993). Single crystal X-ray diffraction studies of aromatic oligomers: resolution of the bond-angle anomaly in poly(aryletherketone)s. Polymer, 34(14), 3057-3063. [Link]

-

Gooßen, L. J., & Koley, D. (2006). The Sonogashira Reaction. In Modern Arylation Methods (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Poonia, T., et al. (2024). Exploring the conformational landscape, hydrogen bonding, and internal dynamics in the diallyl ether and diallyl sulfide monohydrates. The Journal of Chemical Physics, 160(4). [Link]

-

PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 475-492. [Link]

-

Vedejs, E., & Klapars, A. (2008). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. The Journal of Organic Chemistry, 73(14), 5621-5624. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Yoshikai, N., & Nakamura, E. (2010). Mechanisms of Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

- 1. Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. auremn.org.br [auremn.org.br]

Technical Guide: Stability & Reactivity of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

This technical guide details the stability profile and handling protocols for 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene , a bifunctional building block containing a terminal alkyne and a para-methoxybenzyl (PMB) protected phenol.

The guide is structured to provide actionable insights for selective deprotection and functionalization, prioritizing the orthogonality between the oxidative sensitivity of the PMB group and the chemical resilience of the alkyne.

Executive Summary & Molecule Profile

Compound : 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene Core Functionality : Protected Phenol (PMB ether) + Reactive Handle (Terminal Alkyne). Primary Application : Intermediate in the synthesis of resorcinol derivatives, natural products, or polymer precursors via Sonogashira coupling or "Click" chemistry.

Critical Stability Insight : The stability of this molecule is defined by the orthogonality between the PMB ether and the terminal alkyne.

-

PMB Ether : Labile to oxidation (DDQ, CAN) and strong acids (TFA). Stable to base.

-

Terminal Alkyne : Labile to strong bases (deprotonation) and transition metal reduction. Susceptible to hydration in strong acids.

-

The "Sweet Spot" : Oxidative cleavage (DDQ) is the gold standard for removing the PMB group while preserving the terminal alkyne.

Stability Decision Matrix

The following diagram illustrates the reaction outcomes under various stress conditions, highlighting the pathway to selective deprotection.

Figure 1: Reaction pathways determining the stability of the PMB-alkyne scaffold.

Detailed Stability Analysis by Condition

A. Oxidative Conditions (The Preferred Route)

Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[1] Mechanism : Single Electron Transfer (SET) oxidation of the electron-rich PMB aromatic ring.[2]

-

PMB : Rapidly oxidized to an oxocarbenium ion, which is hydrolyzed to release the free phenol and p-anisaldehyde.

-

Alkyne : Stable .[3][4] The terminal alkyne is electron-deficient relative to the PMB ring and does not participate in SET oxidation under standard conditions.

-

Verdict : High Stability of Alkyne / Low Stability of PMB. Ideal for deprotection.

B. Acidic Conditions

Reagent : Trifluoroacetic Acid (TFA), HCl, or Lewis Acids.

-

PMB : Cleaved via protonation of the ether oxygen. Requires scavengers (anisole) to prevent re-alkylation.

-

Alkyne : Conditional Stability . While terminal alkynes are generally stable to dilute acids, concentrated TFA can promote Markovnikov hydration to form a methyl ketone (–C(O)CH₃), especially if the reaction is heated or prolonged [1].

-

Verdict : Use with caution. Keep temperature <0°C and reaction times short to avoid alkyne hydration.

C. Reductive Conditions

Reagent : H₂ / Pd-C (Hydrogenation).

-

PMB : Cleaved via hydrogenolysis.

-

Alkyne : Unstable . The alkyne will be reduced to an alkene (poisoned catalyst) or alkane (standard catalyst) faster than or concurrently with PMB cleavage.

-

Verdict : Avoid unless total reduction is the goal.

D. Basic Conditions

Reagent : NaOH, K₂CO₃, NaH, n-BuLi.

-

PMB : Stable .[4] PMB ethers are robust against hydrolysis in basic media.

-

Alkyne :

-

Weak Base (K₂CO₃): Stable.

-

Strong Base (n-BuLi, NaH): The terminal proton (pKa ~25) is removed to form an acetylide anion. This is not "instability" but "reactivity" used for coupling.

-

-

Verdict : Orthogonal. The PMB group survives conditions used to functionalize the alkyne.

Experimental Protocols

Protocol 1: Selective PMB Deprotection (Preserving Alkyne)

This protocol uses DDQ to remove the PMB group without affecting the terminal alkyne.

Materials :

-

Substrate: 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (1.0 equiv)

-

DDQ (1.2–1.5 equiv)

-

Solvent: Dichloromethane (DCM) : Water (18:1 v/v)

-

Quench: Saturated aq. NaHCO₃

Workflow :

-

Dissolution : Dissolve the substrate in DCM (0.1 M concentration). Add water (5% v/v) to facilitate hydrolysis of the oxocarbenium intermediate.

-

Oxidation : Add DDQ in a single portion at 0°C. The mixture will turn deep green/black (charge transfer complex) and then fade to precipitate a red/brown solid (DDQ-H₂).

-

Monitoring : Stir at 0°C to Room Temperature (RT). Monitor by TLC. Reaction is typically complete in 1–3 hours.

-

Note: Alkyne hydration is not observed under these oxidative conditions.

-

-

Workup : Pour mixture into sat. NaHCO₃. Extract with DCM.[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Flash chromatography (Hexanes/EtOAc). The byproduct p-anisaldehyde is easily separated.

Protocol 2: Handling & Storage

-

Storage : Store neat oil/solid at -20°C under Argon. Terminal alkynes can undergo slow oxidative coupling (Glaser coupling) if exposed to air/light over months.

-

Stabilizers : Commercial samples may contain traces of BHT; this does not interfere with standard coupling reactions.

Quantitative Data Summary

| Condition | Reagent | PMB Status | Alkyne Status | Outcome |

| Oxidative | DDQ / DCM / H₂O | Cleaved (Fast) | Stable | 3-Ethynylphenol (High Yield) |

| Acidic | 20% TFA / DCM | Cleaved (Fast) | Risk (Hydration) | Phenol + trace Methyl Ketone |

| Reductive | H₂ / Pd-C | Cleaved | Reduced | 3-Ethylphenol (Loss of function) |

| Basic | K₂CO₃ / MeOH | Stable | Stable | No Reaction (PMB intact) |

| Nucleophilic | n-BuLi / THF | Stable | Deprotonated | Lithium Acetylide (Active species) |

References

-

TFA-Mediated Alkyne Hydration : Chen, Z. W., Luo, M. T., & Ye, D. N. (2014).[6] Trifluoroacetic acid efficiently promotes the hydration of terminal alkynes to methyl ketones.[6][7][8] Asian Journal of Chemistry, 26(19), 6528.[6] Link

-

PMB Cleavage Overview : Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for DDQ/PMB mechanisms).

-

DDQ Orthogonality : Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). Mechanisms of DDQ oxidation of p-methoxybenzyl ethers. Tetrahedron, 42(11), 3021-3028. Link

Sources

- 1. kiesslinglab.com [kiesslinglab.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Technical Guide: Medicinal Chemistry Applications of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

[1]

Executive Summary

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (CAS: 141580-94-1) serves as a high-value bifunctional building block in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional groups: a terminal alkyne and a PMB-protected phenol .

This molecule acts as a "masked" m-hydroxyphenylacetylene, allowing researchers to perform robust organometallic couplings (Sonogashira, CuAAC) on the alkyne terminus without interference from the acidic phenol, which remains protected by the p-methoxybenzyl (PMB) ether. Post-coupling, the PMB group can be selectively removed to reveal a phenolic hydroxyl—a critical moiety for hydrogen bonding interactions in kinase inhibitors, GPCR ligands, and PROTAC linkers.

Part 1: Structural Analysis & Reactivity Profile[1]

The Bifunctional Core

The molecule consists of a benzene ring substituted at the 1- and 3-positions (meta-substitution), providing a specific geometric vector (120°) distinct from linear para-substituted linkers.

| Functional Group | Reactivity Mode | Medicinal Utility |

| Terminal Alkyne (-C≡CH) | Nucleophilic (acetylide), Electrophilic (hydration), Cycloaddition (Click) | rigid linker, "warhead" for covalent inhibition, bio-orthogonal handle. |

| PMB Ether (-OCH2C6H4OMe) | Acid-labile, Oxidatively cleavable | Masked polarity; improves lipophilicity during synthesis; latent H-bond donor. |

| Arene Core (Benzene) | Scaffold rigidity; hydrophobic pocket occupancy. |

Stability & Handling[1][2]

-

Oxidation Sensitivity: The PMB group is sensitive to strong oxidants (e.g., DDQ, CAN). The alkyne is generally stable but can polymerize or oxidize under radical conditions.

-

Acid Sensitivity: The PMB ether is cleaved by strong acids (TFA, HCl), while the alkyne is stable to most non-oxidizing acids.

-

Orthogonality: The key advantage is that the alkyne can undergo base-mediated couplings (Sonogashira uses amines/bases) where the PMB ether is perfectly stable.

Part 2: Strategic Applications in Drug Discovery

"Click" Chemistry & PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. This molecule provides a rigid phenyl-alkyne spacer.

-

Mechanism: The terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized E3 ligase ligand (e.g., Thalidomide derivative).

-

Advantage: The PMB group improves cell permeability during the synthesis of the intermediate. Once the linker is established, the PMB is removed to reveal the phenol, which can be used to fine-tune solubility or interact with surface residues on the target protein.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal fragment for exploring the S1/S2 pockets of kinases or proteases.

-

Fragment Growing: The alkyne serves as a vector for "growing" the fragment via Sonogashira coupling to heteroaryl halides.

-

Pharmacophore Unmasking: Late-stage removal of the PMB group reveals a phenol that often serves as a "anchoring" interaction (H-bond donor/acceptor) within the active site (e.g., Tyrosine kinase hinge binders).

Synthesis of Resveratrol & Stilbene Analogs

Polyhydroxylated stilbenes (like Resveratrol) are potent antioxidants and SIRT1 activators.

-

Workflow:

-

Sonogashira Coupling: React 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene with an aryl halide (e.g., 3,5-dimethoxyiodobenzene).

-

Reduction: Semi-reduction of the alkyne to the E-alkene (using LiAlH4 or Lindlar cat.).

-

Global Deprotection: Removal of PMB (and other protecting groups) to yield the bioactive hydroxystilbene.

-

Part 3: Experimental Protocols

Protocol A: Sonogashira Cross-Coupling

Use this protocol to couple the alkyne to an aryl halide.

Reagents:

-

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (1.0 equiv)

-

Aryl Iodide (1.1 equiv)

-

Pd(PPh3)2Cl2 (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et3N) / THF (1:1 v/v)

Step-by-Step:

-

Degassing: Flame-dry a Schlenk flask and backfill with Argon. Add THF and Et3N; degas by sparging with Argon for 15 mins.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI to the solvent mixture. Stir for 5 mins until the solution turns yellow/translucent.

-

Substrate Addition: Add the Aryl Iodide followed by dropwise addition of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene dissolved in minimal THF.

-

Reaction: Stir at Room Temperature (or 50°C for aryl bromides) for 4–12 hours. Monitor by TLC (hexane/EtOAc).

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Selective PMB Deprotection (Oxidative)

Use this to reveal the phenol without affecting the alkyne or other acid-sensitive groups.

Reagents:

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 equiv)

-

Dichloromethane (DCM) / Water (18:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve the substrate in DCM containing a small amount of water (water is essential for the mechanism).

-

Oxidation: Add DDQ portion-wise at 0°C. The mixture will turn deep red/green.

-

Stirring: Warm to Room Temperature and stir for 1–3 hours.

-

Quench: Add saturated aqueous NaHCO3 and dilute with DCM.

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. The byproduct (DDQ-H2) is often insoluble; filtration helps.

Part 4: Visualizing the Strategic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core building block.

Caption: Divergent synthetic utility of the scaffold, enabling access to triazoles, diaryl alkynes, and free phenols.

Part 5: References

-

Preparation of Phenylacetylenes:

-

Organic Syntheses, Coll.[3] Vol. 4, p.763 (1963); Vol. 30, p.15 (1950). (General procedure for phenylacetylene synthesis).

-

-

PMB Protection/Deprotection Strategies:

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and DDQ cleavage protocols).

-

Total Synthesis of Natural Products using PMB ethers:

-

-

Sonogashira Coupling in Medicinal Chemistry:

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

-

Commercial Availability & Physical Data:

-

ChemScene Product Data: 1-Ethynyl-3-(4-methoxyphenoxy)benzene (Analogous structure verification).

-

Reactivity and Synthetic Utility of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene: A Technical Guide

Executive Summary & Structural Analysis

In modern drug discovery and materials science, bifunctional scaffolds that permit orthogonal functionalization are highly prized. 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene is a prime example of such a scaffold. Structurally, it consists of a central benzene ring bearing two highly chemoselective handles:

-

A terminal ethynyl group (alkyne) at C1: A versatile carbon-rich handle primed for transition-metal-catalyzed cross-couplings and cycloadditions.

-

A para-methoxybenzyl (PMB) ether at C3: A robust protecting group for the underlying phenol that remains stable under basic and nucleophilic conditions but can be selectively cleaved under mild oxidative or acidic conditions.

This whitepaper provides an in-depth mechanistic and practical guide to exploiting the orthogonal reactivity of this molecule, ensuring researchers can execute these transformations with high fidelity and predictable yields.

Orthogonal reactivity pathways of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene.

Core Reactivity Profile I: Terminal Alkyne Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-ethynyl-3-((4-methoxybenzyl)oxy)benzene is an ideal substrate for CuAAC, widely known as "Click Chemistry." The addition of catalytic copper(I) lowers the activation barrier of the cycloaddition by approximately 11 kcal/mol, transitioning the mechanism from a concerted thermal process to a stepwise metallacycle pathway ()[1].

Causality in Reactivity: The Cu(I) catalyst initially coordinates to the alkyne's

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Cross-Coupling

To extend the carbon framework, the terminal alkyne readily undergoes Sonogashira coupling with aryl or vinyl halides. This reaction relies on the synergistic action of a palladium(0) cycle and a copper(I) cycle, where the copper acetylide undergoes transmetalation with the Pd(II) intermediate generated via oxidative addition ()[2]. The PMB ether is highly stable to the amine bases (e.g., triethylamine) and transition metals used in this protocol.

Core Reactivity Profile II: PMB Ether Deprotection

Oxidative Cleavage via DDQ

Once the alkyne has been functionalized, the underlying meta-phenol can be unmasked. While standard benzyl ethers require harsh hydrogenation (Pd/C, H2)—which would concurrently reduce the alkyne or triazole—the electron-rich nature of the PMB group allows for selective oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) ()[3].

Causality in Reactivity: DDQ acts as a single-electron or hydride acceptor, forming a charge-transfer complex with the electron-rich PMB aromatic ring. Hydride abstraction from the benzylic position yields a highly stabilized oxocarbenium ion. Crucially, water must be present in the solvent mixture to act as a nucleophile, attacking the oxocarbenium ion to form a hemiacetal that spontaneously collapses into the free phenol and p-anisaldehyde.

Oxidative cleavage mechanism of the PMB ether using DDQ.

Quantitative Data Summaries

The table below summarizes the expected reaction metrics for the three core transformations, highlighting the orthogonal chemoselectivity of the scaffold.

| Reaction Type | Reagents / Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Chemoselectivity Profile |

| CuAAC (Click) | CuSO₄·5H₂O, NaAsc, Azide, t-BuOH/H₂O | 25 | 2 - 4 | 85 - 95 | PMB ether remains fully intact. |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Ar-I, Et₃N | 25 - 50 | 4 - 12 | 75 - 90 | PMB ether remains fully intact. |

| Deprotection | DDQ, CH₂Cl₂ / H₂O (18:1) | 25 | 1 - 2 | 80 - 95 | Alkyne / Triazole remains intact. |

Self-Validating Experimental Protocols

Protocol A: CuAAC (Click) Reaction

Objective: Conversion of the terminal alkyne to a 1,4-disubstituted 1,2,3-triazole.

-

Setup: In a round-bottom flask, dissolve 1-ethynyl-3-((4-methoxybenzyl)oxy)benzene (1.0 equiv) and the desired organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.2 M).

-

Causality: This specific solvent blend solubilizes both the organic substrates and the inorganic salts, creating an optimal interfacial environment for the catalytic cycle.

-

-

Catalyst Generation: Add sodium ascorbate (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv).

-

Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Maintaining an excess of ascorbate prevents the oxidative homocoupling of the alkyne (Glaser coupling), which occurs if Cu(II) and trace oxygen are present.

-

-

Reaction: Stir vigorously at room temperature for 2-4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc). The non-polar alkyne spot will disappear, replaced by a highly polar, UV-active triazole spot.

-

-

Workup: Dilute with EtOAc and wash with 10% aqueous NH₄OH.

-

Causality: Ammonia strongly chelates copper, stripping the blue/green copper salts from the organic layer into the aqueous phase, preventing catalyst carryover.

-

Protocol B: Sonogashira Cross-Coupling

Objective: Extension of the alkyne via coupling with an aryl iodide.

-

Setup: Charge a Schlenk flask with the alkyne (1.0 equiv), aryl iodide (1.05 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Degassing (Critical Step): Add anhydrous triethylamine (0.1 M) and immediately degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

-

Causality: Triethylamine acts as both the solvent and the base to neutralize the HX byproduct. Rigorous exclusion of oxygen is mandatory to prevent the Pd-catalyzed, Cu-mediated Glaser homocoupling of the terminal alkyne.

-

-

Reaction: Stir at room temperature (or up to 50 °C for sterically hindered iodides) for 4-12 hours.

-

Validation: GC-MS or LC-MS will show the mass of the cross-coupled product. ¹H NMR will confirm the disappearance of the terminal alkyne proton at ~3.0 ppm.

-

-

Workup: Filter through a short pad of Celite to remove precipitated triethylammonium halide salts and palladium black. Concentrate and purify via silica gel chromatography.

Protocol C: PMB Ether Cleavage via DDQ

Objective: Unmasking the C3 phenol.

-

Setup: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (18:1 ratio, 0.1 M).

-

Causality: The specific addition of water is critical. Water acts as the nucleophile that attacks the intermediate oxocarbenium ion. Without it, the reaction stalls or degrades into complex mixtures.

-

-

Oxidation: Add DDQ (1.5 equiv) portion-wise at 0 °C, then allow to warm to room temperature.

-

Validation: The reaction mixture will initially turn deep green/black (charge-transfer complex) and gradually fade to a pale yellow suspension as the reduced DDQH₂ precipitates.

-

-

Workup: Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Causality: The basic wash neutralizes acidic byproducts and solubilizes the reduced DDQH₂ byproduct, driving it into the aqueous layer and allowing for clean isolation of the phenol.

-

References

-

Meldal, M.; Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews 2008, 108 (8), 2952–3015. URL: [Link]

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews 2007, 107 (3), 874–922. URL: [Link]

-

Hinklin, R. J.; Kiessling, L. L. "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides." Organic Letters 2002, 4 (7), 1131-1133. URL: [Link]

-

Shen, Z.; Sheng, L.; Zhang, X.; Hu, X. "Oxidative Deprotection of Benzyl-Type Ethers under Atmospheric Pressure Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-Butyl Nitrite." Tetrahedron Letters 2013, 54 (12), 1583-1586. URL: [Link]

Sources

Strategic Implementation of the 4-Methoxybenzyl (PMB) Ether in Complex Synthesis

Executive Summary

The 4-methoxybenzyl (PMB) ether stands as a cornerstone in modern organic synthesis, distinguished not merely by its stability, but by its unique oxidative lability . While structurally similar to the benzyl (Bn) ether, the introduction of a para-methoxy substituent fundamentally alters the electronic landscape of the aromatic ring. This modification grants the PMB group a "privileged" status: it is orthogonal to benzyl ethers, silyl ethers, and esters, allowing for the precise unmasking of hydroxyl groups in polyfunctional molecules (e.g., carbohydrates, macrolides) under neutral, oxidative conditions.

This guide analyzes the mechanistic underpinnings of PMB chemistry, details high-fidelity installation/removal protocols, and provides a decision framework for its deployment in drug development pipelines.

Mechanistic Principles: The Electronic Advantage

The utility of the PMB group is dictated by the electron-donating capability of the methoxy oxygen lone pair. This resonance contribution affects both acid-catalyzed and oxidative cleavage pathways.

Acid Lability vs. Benzyl Ethers

While both Bn and PMB ethers can be cleaved by strong acids (e.g., TFA, SnCl₄), the PMB group is significantly more labile (approx. 10³ times faster).

-

Causality: Protonation of the ether oxygen is followed by SN1-like bond scission. The resulting 4-methoxybenzyl carbocation is stabilized by resonance from the para-methoxy group, lowering the activation energy for cleavage compared to the unsubstituted benzyl cation.

Oxidative Cleavage (The Orthogonal Key)

The true power of PMB lies in its susceptibility to Single Electron Transfer (SET) oxidation, typically mediated by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).

-

Mechanism: The electron-rich aromatic ring donates an electron to the oxidant, forming a radical cation. This intermediate is essentially "locked" until hydrolysis occurs, preventing the cleavage of other non-activated benzyl ethers.

Visualization: Oxidative Deprotection Pathway (DDQ)

The following diagram illustrates the SET mechanism, highlighting the critical role of water in the final hydrolysis step.

Figure 1: Mechanistic flow of DDQ-mediated oxidative deprotection. Note the requirement for water to quench the oxocarbenium ion.

Installation Strategies

Selecting the correct installation method is critical to preventing side reactions such as racemization or migration.

Method A: Williamson Ether Synthesis (Basic)

-

Reagents: PMB-Cl (or PMB-Br) + NaH + TBAI (cat).

-

Context: Ideal for primary/secondary alcohols in robust substrates.

-

Risk: Strong base (NaH) can cause elimination, epimerization of

-chiral centers, or acyl migration in esters.

Method B: Acid-Catalyzed Imidate (Mild/Acidic)

-

Reagents: 4-Methoxybenzyl-2,2,2-trichloroacetimidate + Catalytic Acid (TfOH, CSA, or PPTS).

-

Context: Essential for base-sensitive substrates (e.g.,

-hydroxy esters, halohydrins). -

Mechanism: The acid activates the imidate nitrogen, making trichloroacetamide a neutral leaving group upon nucleophilic attack by the alcohol.[1]

The Orthogonality Matrix

The table below summarizes the stability of PMB relative to other common protecting groups, validating its role in orthogonal strategies.

| Protecting Group | Base/Nucleophiles | H₂ / Pd-C | TFA (Acid) | DDQ (Oxidative) | Fluoride (TBAF) |

| PMB Ether | Stable | Labile (Slow) | Labile (Fast) | Labile (Selective) | Stable |

| Benzyl (Bn) | Stable | Labile (Fast) | Stable* | Stable | Stable |

| TBDMS | Stable | Stable | Labile | Stable | Labile |

| Acetate (Ac) | Labile | Stable | Stable | Stable | Stable |

| Trityl (Tr) | Stable | Labile | Very Labile | Stable | Stable |

*Bn is stable to dilute TFA but cleaved by strong Lewis acids (e.g., BBr₃).

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material.

Protocol 1: Mild Installation using PMB-Trichloroacetimidate

Application: Protection of a secondary alcohol in a base-sensitive macrolide precursor.

-

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

-

Reagent Addition: Add 4-Methoxybenzyl-2,2,2-trichloroacetimidate (1.5 equiv).

-

Note: This reagent is commercially available or easily prepared from PMB-alcohol and trichloroacetonitrile.

-

-

Catalysis: Cool to 0°C. Add PPTS (pyridinium p-toluenesulfonate) (0.1 equiv) or CSA (camphorsulfonic acid).

-

Checkpoint: Monitor TLC.[2] The imidate runs high (non-polar); the product will likely be less polar than the starting alcohol but more polar than the imidate.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.[1][2][3][4][5]

-

Purification: Flash chromatography. Elute with Hexanes/EtOAc.

Protocol 2: Oxidative Deprotection with DDQ

Application: Selective removal of PMB in the presence of a Benzyl ether.

-

Solvent System: Dissolve PMB-ether (1.0 equiv) in a mixture of CH₂Cl₂ and Water (18:1 ratio).

-

Critical:Water is a reagent. Without it, the oxocarbenium intermediate may polymerize or react non-selectively.

-

-

Oxidation: Add DDQ (1.2 – 1.5 equiv) at 0°C or Room Temperature.

-

Observation: The reaction mixture will turn deep green/brown (Charge Transfer Complex) and then fade to a reddish/orange precipitate (DDQ-H₂).

-

-

Checkpoint (TLC):

-

Look for the disappearance of the starting material.

-

Stain: Use Anisaldehyde stain. The byproduct, p-anisaldehyde, will appear as a distinct spot. Ensure your product spot is distinct from the aldehyde.

-

-

Workup:

-

Pour into saturated aqueous NaHCO₃ (removes acidic byproducts).

-

Wash organic layer with saturated aqueous NaHSO₃ (sodium bisulfite) or ascorbic acid solution.

-

Why? This reduces excess DDQ to the hydroquinone, which is water-soluble, preventing it from co-eluting during purification.

-

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

Scenario: Reaction Stalls (DDQ Deprotection)

-

Cause: System is too anhydrous.

-

Fix: Add more water (up to 10% v/v) or switch solvent to Acetone/Water (9:1).

Scenario: Over-oxidation

-

Cause: The resulting alcohol is allylic or benzylic and oxidizes to the aldehyde/ketone.

-

Fix: Buffer the reaction with solid NaHCO₃ (10 equiv) during the DDQ addition. This neutralizes the acidic hydroquinone byproduct which can catalyze side reactions.

Scenario: PMB vs. MPM Nomenclature

-

Clarification: In literature, PMB (p-methoxybenzyl) and MPM (p-methoxyphenylmethyl) are identical. Do not confuse with DMB (3,4-dimethoxybenzyl), which is even more acid/oxidatively labile.

Decision Framework: When to Use PMB?

Use the following logic flow to determine if PMB is the optimal protecting group for your specific synthetic step.

Figure 2: Strategic decision tree for selecting PMB based on substrate sensitivity and orthogonality requirements.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6]

-

Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[7] On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation.[7][8] Tetrahedron Letters, 23(8), 885-888.

-

Nakajima, N., Horita, K., Abe, R., & Yonemitsu, O. (1988). MPM protection of hydroxy functions using MPM-trichloroacetimidate.[1][9] Tetrahedron Letters, 29(33), 4139-4142.

-

Patterson, J. (2025). PMB Protection - Common Conditions. Common Organic Chemistry.

Sources

- 1. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | 89238-99-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

Application Note: Sonogashira Coupling Protocols Using 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed guide for utilizing 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene , a versatile building block, in Sonogashira coupling reactions. We present an in-depth examination of the reaction mechanism, optimized protocols for various aryl halides, and a comprehensive troubleshooting guide to empower researchers in pharmaceutical and materials science discovery.

Introduction: The Strategic Value of Aryl Alkynes

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for synthesizing aryl alkynes and conjugated enynes due to its operational simplicity and tolerance of a wide range of functional groups.[3][4] The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[5]

The subject of this note, 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene , is a valuable synthetic intermediate. Its structure combines a terminal alkyne for coupling and a phenol protected by a para-methoxybenzyl (PMB) ether. The PMB group is a robust protecting group that is stable to the reaction conditions but can be selectively cleaved later, providing a synthetic handle for further functionalization. This makes the molecule an attractive building block for complex natural products, pharmaceuticals, and advanced organic materials.[1][6]

This guide offers field-proven protocols and explains the causality behind key experimental choices, ensuring reliable and reproducible outcomes.

The Catalytic Engine: Understanding the Sonogashira Mechanism

A successful Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] While the mechanism is complex and still a subject of study, the consensus model provides a strong predictive framework for reaction optimization.[3][9]

-

The Palladium Cycle (The Workhorse): This cycle is responsible for bringing the two coupling partners together.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers its acetylenic group to the Pd(II) complex. This is often the rate-determining step.[7]

-

Reductive Elimination: The Pd(II) complex eliminates the final coupled product (R¹-C≡C-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

-

-

The Copper Cycle (The Activator): This cycle prepares the alkyne for coupling.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the alkyne, facilitated by copper coordination, to form a highly nucleophilic copper(I) acetylide intermediate.[7][10] This species is then ready for the crucial transmetalation step with the palladium center.

-

The base plays the dual role of activating the alkyne and neutralizing the hydrogen halide (HX) byproduct generated during the reaction.[1][10]

Optimizing for Success: A Guide to Reagent Selection

The choice of reagents is critical and depends heavily on the reactivity of the coupling partners.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst.[1] Its role is to increase the rate of reaction, allowing for milder conditions.[7] However, in its absence, the undesirable side-reaction of alkyne homocoupling (Glaser-Hay coupling) is minimized.[4][11] Copper-free protocols are preferred when this side product is a major issue.[13]

-

Base: Amine bases such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are standard choices, often serving as both the base and a co-solvent.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in copper-free systems or with amine-sensitive substrates.[1][10]

-

Solvent: Anhydrous, degassed solvents are essential to prevent catalyst decomposition and side reactions.[12] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. For many reactions, using the amine base (e.g., NEt₃) as the solvent is also effective.[1]

-

Aryl Halide Reactivity: The reactivity of the aryl halide partner is the single most important factor determining the required reaction conditions. The general trend is: I > Br > OTf >> Cl .[1][11] Aryl iodides are highly reactive and often couple at room temperature, whereas aryl bromides typically require heating.[11]

Standardized Experimental Protocols

The following protocols provide a robust starting point for coupling 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene with different aryl halides.

Protocol A: Coupling with an Aryl Iodide (High Reactivity)

This protocol is optimized for highly reactive aryl iodides and proceeds under mild, room-temperature conditions.

-

Materials & Reagents:

-

Aryl Iodide (1.0 mmol, 1.0 equiv)

-

1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

-

Anhydrous, degassed Triethylamine (NEt₃) (5 mL)

-

Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).

-

Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10 minutes. Perform three cycles of vacuum backfill with the inert gas to ensure anaerobic conditions.[5]

-

Solvent Addition: Add degassed THF (5 mL) and degassed NEt₃ (5 mL) via syringe. Stir the mixture until the solids dissolve, resulting in a yellow, hazy solution.

-

Alkyne Addition: Add 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene (269 mg, 1.2 mmol) via syringe.

-

Reaction: Stir the reaction at room temperature. The formation of an amine hydrohalide salt (e.g., Et₃N·HI) is often observed as a white precipitate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the aryl iodide is consumed (typically 2-6 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.[12] Transfer the filtrate to a separatory funnel, wash with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.

-